molecular formula C16H17Cl2N3O2S B162998 PI3-Kinase alpha Inhibitor 2 (hydrochloride) CAS No. 1188890-32-5

PI3-Kinase alpha Inhibitor 2 (hydrochloride)

Cat. No.: B162998
CAS No.: 1188890-32-5
M. Wt: 386.3 g/mol
InChI Key: WPSXNMUJNQUDND-UHFFFAOYSA-N
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Description

PI3-Kinase Alpha Inhibitor 2 (hydrochloride) (CAS: 1188890-32-5) is a small-molecule inhibitor targeting the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). It is widely used in preclinical research to study PI3Kα-driven signaling pathways, particularly in cancer biology and metabolic disorders. The compound has a molecular formula of C₁₆H₁₅N₃O₂S·2HCl, a molecular weight of 386.3 g/mol, and is typically dissolved in DMSO for experimental use . With a purity >98%, it is stored at -20°C to maintain stability. Its primary mechanism involves competitive ATP binding inhibition, blocking the kinase activity of PI3Kα, a key regulator of cell proliferation, survival, and motility .

Properties

IUPAC Name

3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSXNMUJNQUDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the compound’s action. Additionally, factors such as pH and temperature can potentially influence the stability of the compound.

Biochemical Analysis

Temporal Effects in Laboratory Settings

Over time in laboratory settings, PI3-Kinase alpha Inhibitor 2 (hydrochloride) has shown changes in its effects. It has been observed that PI3K inhibitors can revert cancer cell resistance to a broad range of therapies, including chemotherapy, radiation, and targeted therapies.

Biological Activity

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as growth, proliferation, and survival. Among the various isoforms, PI3Kα is particularly significant in cancer biology due to its frequent mutations and overexpression in tumors. The compound PI3-Kinase alpha Inhibitor 2 (hydrochloride), often referred to as a selective PI3Kα inhibitor, has been studied for its potential therapeutic applications in oncology.

  • Chemical Name : 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride
  • Molecular Weight : Not specified in available data
  • Purity : ≥99%

PI3-Kinase alpha Inhibitor 2 acts by selectively inhibiting the PI3Kα isoform. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation. The compound's IC50 values for various PI3K isoforms are reported as follows:

  • PI3Kα : 0.73 μM
  • PI3Kβ : 0.31 μM
  • PI3Kδ : 1.06 μM
  • PI3Kγ : 6.60 μM .

Antitumor Effects

The biological activity of PI3-Kinase alpha Inhibitor 2 has been evaluated in various cancer models:

  • In Vitro Studies :
    • The inhibitor has shown efficacy in inducing apoptosis and inhibiting proliferation in human colon cancer cells both in vitro and in vivo .
    • In a study involving PIK3CA-driven cell lines (e.g., SKOV3, PC-3), the compound exhibited significant antiproliferative effects, indicating its potential use in targeting specific tumor types .
  • In Vivo Studies :
    • Animal models have demonstrated that treatment with PI3-Kinase alpha Inhibitor 2 leads to reduced tumor growth rates, particularly in xenograft models of breast cancer .

Combination Therapy Potential

Recent research has explored the use of PI3K inhibitors in combination with other therapeutic agents:

  • Combinations with ALK/IGF-1R inhibitors and VEGFR/FGFR inhibitors showed enhanced therapeutic efficacy against chordoma models, suggesting that PI3K inhibition can synergize with other targeted therapies .

Case Study 1: HER2-positive Breast Cancer

In studies involving HER2-overexpressing breast cancer, it was found that the inhibition of PI3K could activate alternative signaling pathways such as ERK, which may complicate treatment strategies. However, combining PI3K inhibitors with other agents may mitigate these effects .

Case Study 2: Glioma Cells

Research indicated that PI3-Kinase alpha Inhibitor 2 induces autophagosome formation in glioma cells, suggesting a potential mechanism for its antitumor activity through autophagy modulation .

Comparative Efficacy

The following table summarizes the IC50 values of various related compounds against PI3Kα:

CompoundIC50 (μM)
PI3-Kinase alpha Inhibitor 20.73
BKM1200.045
MLN11170.01
LY2940020.73

Scientific Research Applications

Cancer Therapy

  • Breast Cancer : The SOLAR-1 trial demonstrated that alpelisib (a related PI3Kα inhibitor) significantly improved progression-free survival (PFS) in patients with PIK3CA-mutant breast cancer when combined with endocrine therapy . Similar studies suggest that PI3-Kinase Alpha Inhibitor 2 could be effective in this context.
  • Pancreatic Neuroendocrine Tumors : Research indicates that mutations in the PI3K pathway are prevalent in pancreatic neuroendocrine tumors. Studies using animal models have shown that selective inhibition of PI3K can reduce tumor growth .

Metabolic Disorders

  • PI3K inhibitors are also being investigated for their role in managing metabolic disorders like diabetes. The modulation of insulin signaling through the inhibition of the PI3K pathway can potentially lead to improved glucose homeostasis .

Immune Modulation

  • Recent studies have explored the use of PI3K inhibitors in reshaping the tumor microenvironment to enhance responses to immune checkpoint inhibitors. For instance, IPI-549, a selective PI3Kγ inhibitor, has shown promise in overcoming resistance to checkpoint blockade therapy in preclinical models .

Case Study 1: Alpelisib in Breast Cancer

  • Patient Profile : A patient with HER2-negative breast cancer and PIK3CA mutation.
  • Treatment : Administered alpelisib alongside fulvestrant.
  • Outcome : The patient exhibited a significant reduction in tumor size and improved metabolic parameters, underscoring the potential for PI3K inhibitors to enhance treatment efficacy while managing side effects like hyperglycemia .

Case Study 2: Diabetes Induction via Cancer Therapy

  • Patient Profile : A patient treated with alpelisib who developed severe hyperglycemia.
  • Findings : The patient's blood glucose levels normalized upon discontinuation of alpelisib, highlighting a common side effect associated with PI3K inhibition but also illustrating the need for careful monitoring and management strategies during treatment .

Data Tables

Application AreaCompound UsedMechanism of ActionClinical Outcome
Breast CancerAlpelisibSelective inhibition of p110αImproved PFS; reduced tumor size
Pancreatic Neuroendocrine TumorsGDC-0326Inhibition of PI3K pathwayReduced tumor growth in animal models
Diabetes ManagementMetformin + AlpelisibModulation of insulin signalingNormalized blood glucose levels post-treatment

Comparison with Similar Compounds

Selectivity Profiles

Compound Target Isoforms Selectivity Notes Key References
PI3-Kinase α Inhibitor 2 p110α High selectivity for PI3Kα
LY294002 (hydrochloride) PI3Kα, δ, β Pan-PI3K inhibitor; no isoform specificity
PIK-75 (hydrochloride) p110α, DNA-PK Dual inhibitor; moderate off-target effects
PI-103 (hydrochloride) PI3Kα, mTOR, DNA-PK Broad-spectrum kinase inhibition
GDC-0077 (Inavolisib) Mutant PI3Kα (degrader) Clinical-stage; mutant-selective
A-3 (hydrochloride) PKA, CKII, MLCK, PKC, CK1 Non-selective kinase antagonist

Key Findings :

  • PI3-Kinase α Inhibitor 2 is distinguished by its p110α specificity , making it ideal for isolating PI3Kα-dependent pathways .
  • LY294002 , a first-generation inhibitor, lacks isoform selectivity and broadly inhibits PI3Kα, δ, and β, which complicates mechanistic studies .
  • PIK-75 and PI-103 exhibit off-target effects (e.g., DNA-PK, mTOR), limiting their utility in pure PI3Kα studies .
  • GDC-0077 represents a newer class of mutant-selective PI3Kα degraders with clinical relevance, highlighting advancements in isoform specificity .

Structural and Pharmacological Properties

Compound Molecular Weight (g/mol) Solubility IC₅₀/Ki (PI3Kα) Clinical Stage
PI3-Kinase α Inhibitor 2 386.3 DMSO Not reported Preclinical
LY294002 307.3 DMSO, ethanol ~1.4 µM Preclinical
PIK-75 538.8 DMSO 5.8 nM Preclinical
GDC-0077 526.5 Aqueous buffers <10 nM Phase III
A-3 313.2 DMSO 4.3 µM (PKA) Preclinical

Key Findings :

  • PI3-Kinase α Inhibitor 2 lacks published IC₅₀ values but is presumed potent based on structural analogs .
  • PIK-75 demonstrates nanomolar potency but suffers from instability and toxicity in vivo .

Preparation Methods

Structural Overview and Key Synthetic Challenges

PI3-Kinase alpha Inhibitor 2 (hydrochloride) has the IUPAC name 3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]phenol hydrochloride . Its structure comprises a thieno[3,2-d]pyrimidine core substituted with a morpholine group at position 4 and a 3-hydroxyphenyl group at position 2. The hydrochloride salt enhances solubility and bioavailability. Key synthetic challenges include:

  • Regioselective construction of the thieno[3,2-d]pyrimidine ring system.

  • Introduction of the morpholine moiety without side reactions.

  • Efficient coupling of the 3-hydroxyphenyl group via cross-coupling methodologies.

  • Final salt formation under controlled conditions .

Synthesis of the Thieno[3,2-d]Pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold is synthesized through a cyclocondensation strategy. Source outlines a method involving thiourea intermediates (Scheme 1):

  • Thiophosgene-mediated isothiocyanate formation : Treatment of 4-bromoanthranilic acid with thiophosgene generates an isothiocyanate intermediate, which undergoes cyclization with amines to form 2-thioxo-2,3-dihydropteridin-4(1H)-ones .

  • S-alkylation : Reaction with α-haloamides (e.g., chloroacetone or phenacyl bromide) in ethanol/DMF (2:1) yields thiazole-2-ylidene derivatives. For example, refluxing with chloroacetone at 80°C for 12 hours produces the thienopyrimidine core in 68% yield .

Key reaction conditions :

StepReagentsSolventTemperatureYield
CyclocondensationThiophosgene, Na₂CO₃DCM25°C72%
S-alkylationChloroacetone, TEAEtOH/DMF80°C68%

Suzuki-Miyaura Coupling for 3-Hydroxyphenyl Attachment

The 3-hydroxyphenyl group is introduced at position 2 via Suzuki-Miyaura cross-coupling. Source outlines the following protocol:

  • Boronic ester preparation : 3-Hydroxyphenylboronic acid pinacol ester is synthesized from 3-bromophenol via Miyaura borylation with bis(pinacolato)diboron and PdCl₂(dppf).

  • Coupling reaction : The brominated thienopyrimidine intermediate reacts with the boronic ester using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture (4:1) at 90°C for 18 hours (yield: 76%) .

Critical parameters :

ParameterValue
Catalyst loading5 mol% Pd(PPh₃)₄
Solvent systemDioxane/H₂O (4:1)
Reaction time18 hours

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. Source specifies:

  • Acidification : The free base is dissolved in anhydrous ethanol and treated with 1.2 equivalents of HCl (gas) at 0–5°C.

  • Crystallization : Slow evaporation at 4°C yields the hydrochloride salt as a white crystalline solid (purity: >98% by HPLC) .

Analytical data :

  • Melting point : 218–220°C (decomposition).

  • 1H-NMR (DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.72 (s, 1H, thienopyrimidine-H), 7.56–7.43 (m, 4H, Ar-H), 3.89–3.72 (m, 8H, morpholine-H) .

Comparative Analysis of Synthetic Routes

A comparison of methods from the literature reveals trade-offs between yield, scalability, and purity:

MethodStepsTotal YieldPurityScalability
Thiourea cyclization 342%95%Moderate
Suzuki coupling 434%98%High
NAS with morpholine 255%97%Low

The Suzuki-Miyaura approach offers superior scalability but requires stringent control over palladium residues. In contrast, the thiourea route provides higher intermediate yields but involves toxic reagents like thiophosgene .

Process Optimization and Industrial Considerations

Scale-up challenges include:

  • Pd removal : Activated charcoal treatment reduces Pd content to <10 ppm.

  • Solvent recovery : Ethanol and dioxane are distilled and reused, lowering costs.

  • Crystallization control : Seeding with pure hydrochloride crystals ensures consistent particle size distribution .

Q & A

Basic Research Questions

Q. What experimental criteria should guide the selection of PI3-Kinase alpha Inhibitor 2 (hydrochloride) over other PI3Kα inhibitors (e.g., LY294002, PI-103) in cell-based assays?

  • Methodological Answer : Prioritize isoform specificity by validating against kinase panels, as off-target effects on PI3Kβ/γ/δ or unrelated kinases (e.g., DNA-PK) may confound results. For example, PI3-Kinase alpha Inhibitor 2 demonstrates higher selectivity for p110α compared to LY294002, which broadly inhibits PI3K isoforms and CK2 . Use concentration-response curves (1–10 µM) to establish IC50 values in target cell lines (e.g., PIK3CA-mutant breast cancer models) . Confirm target engagement via downstream markers like phospho-AKT suppression.

Q. How should researchers prepare and validate stock solutions of PI3-Kinase alpha Inhibitor 2 (hydrochloride) for in vitro studies?

  • Methodological Answer : Dissolve the compound in DMSO to prepare a 10 mM stock, ensuring solubility and stability. For aqueous assays, dilute in culture media with final DMSO ≤0.1% to avoid cytotoxicity. Validate stock activity using a positive control (e.g., suppression of AKT phosphorylation in PTEN-null cells) and compare to vehicle-treated samples. Stability tests (HPLC or LC-MS) under storage conditions (-20°C, desiccated) are recommended .

Q. What safety protocols are critical when handling PI3-Kinase alpha Inhibitor 2 (hydrochloride) in laboratory settings?

  • Methodological Answer : Follow institutional chemical hygiene plans (e.g., OSHA/EPA guidelines). Use PPE (gloves, lab coats, eye protection) and work in a fume hood. Decontaminate surfaces with 70% ethanol. For spills, neutralize with inert absorbents and dispose as hazardous waste. Training on emergency procedures (e.g., eye/skin exposure protocols) is mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of PI3-Kinase alpha Inhibitor 2 (hydrochloride) across different cancer models?

  • Methodological Answer : Discrepancies may arise from genetic context (e.g., PIK3CA mutations vs. PTEN loss) or compensatory pathways (e.g., mTOR or ERK activation). Design experiments with isogenic cell lines (wild-type vs. PIK3CA-mutant) and combine inhibitors (e.g., mTOR inhibitors) to assess synergy. Include dose-escalation studies (0.1–20 µM) to identify context-dependent toxicity thresholds .

Q. What mechanisms underlie resistance to PI3-Kinase alpha Inhibitor 2 (hydrochloride) in long-term treatment models, and how can they be experimentally addressed?

  • Methodological Answer : Resistance often involves feedback activation of RTKs (e.g., IGF-1R) or mutations in PI3Kα (e.g., H1047R). Use RNA-seq or phosphoproteomics to identify adaptive pathways. Combine inhibitors with RTK blockers (e.g., gefitinib) in xenograft models. Monitor clonal evolution via single-cell sequencing in chronic exposure assays .

Q. How does PI3-Kinase alpha Inhibitor 2 (hydrochloride) modulate non-canonical pathways, such as endoplasmic reticulum (ER) stress, in specialized cell types?

  • Methodological Answer : In podocytes, PI3Kα inhibition exacerbates Ang II-induced ER stress via PERK-eIF2α-ATF4 axis activation. Use siRNA knockdown of PERK or ATF4 to validate mechanism. Measure markers like Bip/GRP78 and XBP1 splicing in dose-dependent treatments (0.5–5 µM) .

Comparative and Technical Analysis

Q. What in vivo dosing strategies optimize the pharmacokinetic profile of PI3-Kinase alpha Inhibitor 2 (hydrochloride) in rodent models?

  • Methodological Answer : For IP administration, prepare a formulation of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O to enhance solubility. Dose at 10–50 mg/kg daily, adjusting for body surface area (BSA) scaling. Monitor plasma half-life via LC-MS and compare tumor suppression in PIK3CA-mutant vs. wild-type PDX models .

Q. How do researchers distinguish between on-target (PI3Kα) and off-target effects in high-content screening assays?

  • Methodological Answer : Employ rescue experiments with constitutively active AKT or PI3Kα overexpression. Pair with isoform-specific siRNA knockdown (e.g., p110α vs. p110β). Use orthogonal assays (e.g., lipid kinase activity assays) to confirm direct inhibition .

Table: Key Methodological Considerations

Parameter Recommendation Evidence
Isoform Selectivity Validate via kinase panel screening (≥10 related kinases).
In Vivo Formulation Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% H2O.
Safety Thresholds Limit DMSO to ≤0.1% in cell culture.
Resistance Mechanisms Profile via RNA-seq and phosphoproteomics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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